![molecular formula C13H11NO2 B3033995 3-Phenoxybenzaldehyde oxime CAS No. 131141-93-0](/img/structure/B3033995.png)
3-Phenoxybenzaldehyde oxime
Overview
Description
3-Phenoxybenzaldehyde oxime is an organic chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 . It is used for research purposes .
Synthesis Analysis
The synthesis of oximes from aryl aldehydes can be prepared using hydroxylamine hydrochloride . The oxime compounds are synthesized at maximum efficiency in mineral water at room temperature . Another method involves the oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn (III) complex of polysalicylaldehyde .Molecular Structure Analysis
The molecular structure of 3-Phenoxybenzaldehyde oxime is based on the molecular formula C13H11NO2 . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
Oxime radicals, such as 3-Phenoxybenzaldehyde oxime, have been studied for their significant roles as acetylcholinesterase reactivators . They have been involved in numerous selective reactions of oxidative cyclization, functionalization, and coupling .Physical And Chemical Properties Analysis
3-Phenoxybenzaldehyde oxime is a solid and should be stored at room temperature . More specific physical and chemical properties would require experimental data.Scientific Research Applications
Proteomics Research
“3-Phenoxybenzaldehyde oxime” is used in proteomics research . Proteomics is a branch of biology that studies proteins on a large scale, including their structures and functions. This compound could be used in various experiments to understand protein interactions, modifications, and expressions.
Medicinal Chemistry
Oximes, including “3-Phenoxybenzaldehyde oxime”, are renowned for their widespread applications in medicinal chemistry . They are used as antidotes for organophosphate (OP) poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives .
Antidotes for Organophosphate Poisoning
Organophosphate poisoning is a major threat to humans, accounting for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide . Oximes, including “3-Phenoxybenzaldehyde oxime”, are known to act as antidotes against nerve agents .
Synthesis of Pharmacological Derivatives
Oximes are used as intermediates for the synthesis of several pharmacological derivatives . These derivatives can have various therapeutic applications, including antibacterial, anti-fungal, anti-inflammatory, antioxidant, and anti-cancer activities .
Aldose Reductase Inhibitors
Some oxime-based derivatives have been found to inhibit aldose reductase (ALR2), an enzyme that develops cellular toxicity caused by diabetic hyperglycemia . This leads to the generation of reactive oxygen species triggering oxidative stress . Therefore, inhibiting ALR2 while pursuing a concomitant anti-oxidant activity through dual-acting agents is now recognized as the gold standard treatment for preventing or at least delaying the progression of diabetic complications .
Anti-oxidant Efficacy
Certain oxime-based derivatives, such as (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime and (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime, have shown significant anti-oxidant efficacy . They can help in combating oxidative stress, which is a key factor in many diseases .
Mechanism of Action
Target of Action
The primary target of 3-Phenoxybenzaldehyde oxime is acetylcholinesterase (AChE) . AChE is a critical enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system. By targeting AChE, 3-Phenoxybenzaldehyde oxime can influence nerve signal transmission .
Mode of Action
3-Phenoxybenzaldehyde oxime interacts with its target, AChE, through a process known as reactivation . The oxime moiety of the compound acts as a strong nucleophile, displacing the phosphoryl moiety from the enzyme . This reactivation process is essentially irreversible, leading to significant changes in the activity of AChE .
Biochemical Pathways
The action of 3-Phenoxybenzaldehyde oxime primarily affects the cholinergic pathway . By reactivating AChE, the compound can restore the breakdown of acetylcholine, thereby normalizing neurotransmission within this pathway .
Pharmacokinetics
This can impact their bioavailability within the central nervous system (CNS), potentially limiting their effectiveness .
Result of Action
The reactivation of AChE by 3-Phenoxybenzaldehyde oxime can lead to the normalization of acetylcholine levels in the nervous system . This can alleviate symptoms associated with disrupted acetylcholine metabolism, such as those seen in organophosphorus poisoning .
Action Environment
The action, efficacy, and stability of 3-Phenoxybenzaldehyde oxime can be influenced by various environmental factors. For instance, the presence of a permanent cationic charge in oximes can make these compounds inefficient in crossing the BBB . This can limit their effectiveness in the CNS. Additionally, factors such as pH and temperature could potentially influence the stability and reactivity of the compound .
properties
IUPAC Name |
(NE)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJVECPZAOPMNW-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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